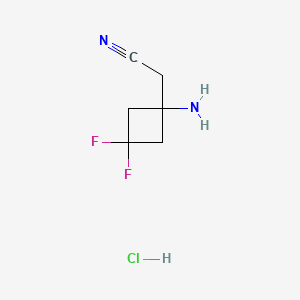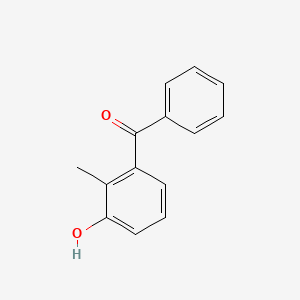methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a pyridine ring, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the carbamoyl intermediate: This step involves the reaction of 4-methoxy-2-methylphenyl isocyanate with pyridine-3-carboxaldehyde under controlled conditions to form the carbamoyl intermediate.
Coupling with the prop-2-enamide moiety: The intermediate is then reacted with 4-(1-methoxyethyl)phenylprop-2-enamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
- N-{(4-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
Uniqueness
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C27H29N3O4 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
N-[4-(1-methoxyethyl)phenyl]-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C27H29N3O4/c1-6-25(31)30(22-11-9-20(10-12-22)19(3)33-4)26(21-8-7-15-28-17-21)27(32)29-24-14-13-23(34-5)16-18(24)2/h6-17,19,26H,1H2,2-5H3,(H,29,32) |
InChI-Schlüssel |
SIHLJDMIPOMEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)C(C)OC)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
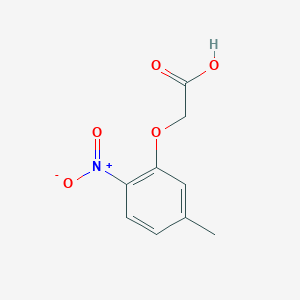
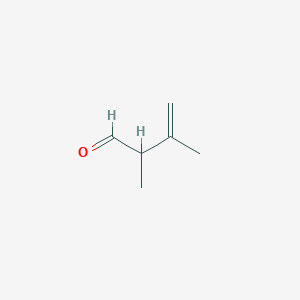
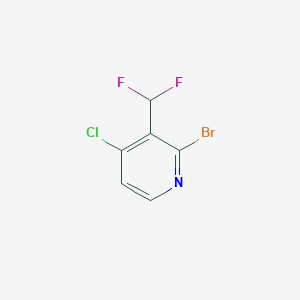
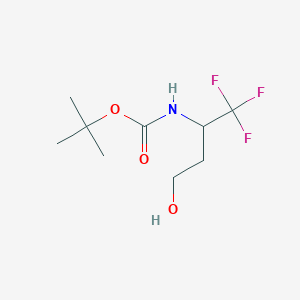
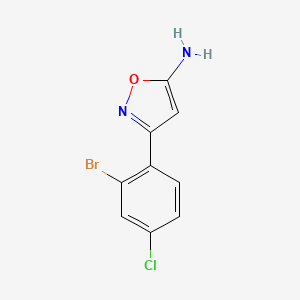

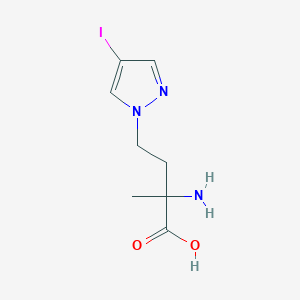
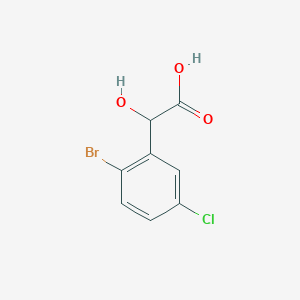
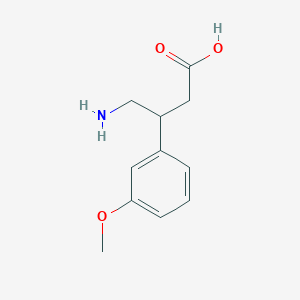
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
